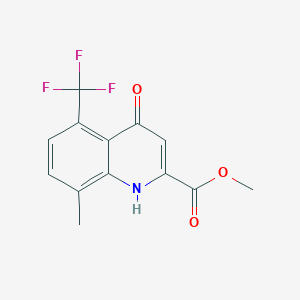

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate

CAS No.: 1187386-20-4

Cat. No.: VC2817313

Molecular Formula: C13H10F3NO3

Molecular Weight: 285.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187386-20-4 |

|---|---|

| Molecular Formula | C13H10F3NO3 |

| Molecular Weight | 285.22 g/mol |

| IUPAC Name | methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1H-quinoline-2-carboxylate |

| Standard InChI | InChI=1S/C13H10F3NO3/c1-6-3-4-7(13(14,15)16)10-9(18)5-8(12(19)20-2)17-11(6)10/h3-5H,1-2H3,(H,17,18) |

| Standard InChI Key | LGZHBJCNZIYFCS-UHFFFAOYSA-N |

| SMILES | CC1=C2C(=C(C=C1)C(F)(F)F)C(=O)C=C(N2)C(=O)OC |

| Canonical SMILES | CC1=C2C(=C(C=C1)C(F)(F)F)C(=O)C=C(N2)C(=O)OC |

Introduction

Chemical Properties and Structure

Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate possesses distinct chemical properties that stem from its unique molecular structure. The compound has the molecular formula C13H10F3NO3 and a molecular weight of 285.2 g/mol . It exists as a non-aromatic dihydroquinoline derivative rather than in its aromatic tautomeric form as a quinoline derivative . This structural characteristic significantly influences its chemical behavior and reactivity patterns.

Physical Properties

The compound is typically available as a solid with high purity (≥98%) . It can be stored at room temperature, indicating reasonable stability under standard conditions . The presence of the trifluoromethyl group contributes to the compound's lipophilicity, potentially enhancing its membrane permeability in biological systems.

Structural Features

The key structural elements of this compound include:

-

A 1,4-dihydroquinoline core structure

-

A methyl ester group at the 2-position (carboxylate)

-

An 8-methyl substituent

-

A 5-trifluoromethyl group

-

A 4-oxo functionality

These structural features are summarized in Table 1 below:

Spectroscopic Properties

While specific spectroscopic data for this exact compound is limited in the provided sources, related compounds show characteristic patterns in NMR spectroscopy. For instance, similar 4-oxo-1,4-dihydroquinoline derivatives exhibit characteristic 1H NMR signals for the quinoline hydrogen atoms in the aromatic region (7-8 ppm) and signals for the methyl ester group typically appearing around 4 ppm (quartet) and 1.1 ppm (triplet) for the ethyl ester analogs .

Synthesis Methods and Approaches

The synthesis of Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate can be approached through several methods based on the synthesis of similar compounds in the 4-oxo-1,4-dihydroquinoline family.

Analog Synthesis Methods

For similar compounds like Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate, the synthesis involves the reaction of diethyl({[3-(trifluoromethyl)phenyl]amino}methylene)malonate at elevated temperatures (250°C) in a high-boiling solvent like Dowtherm for approximately 5 hours . After cooling, the reaction mixture is typically worked up by stirring in n-hexane, followed by filtration, drying, and recrystallization from ethanol .

Alternative Synthesis Approaches

An alternative approach for synthesizing N-substituted 2-carboxy-4-quinolones involves:

-

Formation of secondary amines

-

Reaction with diethyl oxalate using lithium hexamethyldisilazide (LiHMDS) as a base

-

Cyclization to form the quinoline structure

This method, as described for related compounds, begins with the addition of a solution of the secondary amine to LiHMDS at -60°C, followed by addition of diethyl oxalate and subsequent workup procedures .

Table 2 summarizes the key synthetic approaches:

Biological Activity and Applications

Applications in Medicinal Chemistry

The compound is classified as a "Protein Degrader Building Block" , suggesting its utility in the emerging field of targeted protein degradation. This field focuses on developing molecules that can selectively target disease-causing proteins for degradation by the cellular machinery, representing a novel therapeutic approach beyond traditional inhibition strategies.

Pharmaceutical and Research Applications

Related Compounds and Structural Analogs

Comparison with Similar Dihydroquinoline Derivatives

Several related compounds share structural similarities with Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate. One such example is Ethyl 4-oxo-8-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate, which differs in the position of the trifluoromethyl group (8 vs. 5) and the position of the ester group (3 vs. 2) .

Structure-Activity Relationships

The positioning of substituents on the quinoline scaffold significantly influences the compound's properties and activity. For instance:

-

The trifluoromethyl group enhances lipophilicity and metabolic stability

-

The position of the ester group affects the compound's reactivity and potential for further functionalization

-

The methyl group at position 8 influences the electronic properties of the aromatic system

Table 3 presents a comparison of the subject compound with structurally related analogs:

Current Research and Future Directions

Ongoing Research Applications

Current research involving Methyl 8-methyl-4-oxo-5-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate appears to be focused on its applications as a building block for protein degraders . This emerging field represents a paradigm shift in drug discovery, moving beyond enzyme inhibition toward induced protein degradation, which offers potential advantages for addressing previously "undruggable" targets.

Structure Optimization Opportunities

Future research may focus on structural modifications to optimize specific properties:

-

Variation of the ester group to modulate reactivity and binding properties

-

Modification of the methyl substituent to alter electronic and steric effects

-

Introduction of additional functional groups to enhance target specificity

-

Development of more efficient synthetic routes to access this and related compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume